molecular formula C10H10BrCl B3315816 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene CAS No. 951895-33-3

2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene

Cat. No.: B3315816
CAS No.: 951895-33-3
M. Wt: 245.54 g/mol
InChI Key: MJEHRKLVEBDAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of bromine and chlorine atoms attached to a propene backbone, with a methyl group on the phenyl ring

Scientific Research Applications

2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-chloro-6-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) in solvents such as carbon tetrachloride (CCl4).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Addition: Formation of dibromo or bromo-chloro derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene depends on its chemical reactivity. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In electrophilic addition reactions, the double bond in the propene moiety reacts with electrophiles, leading to the formation of addition products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2-chlorophenyl)-1-propene
  • 2-Bromo-3-(2-methylphenyl)-1-propene
  • 2-Bromo-3-(2-chloro-4-methylphenyl)-1-propene

Uniqueness

2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methyl group

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1-chloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7-4-3-5-10(12)9(7)6-8(2)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEHRKLVEBDAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.